Cas no 2229073-83-8 (3-difluoro(phenyl)methyl-1,2-oxazol-5-amine)

3-difluoro(phenyl)methyl-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine
- EN300-1862322
- 2229073-83-8
- 3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine
-
- インチ: 1S/C10H8F2N2O/c11-10(12,7-4-2-1-3-5-7)8-6-9(13)15-14-8/h1-6H,13H2
- InChIKey: LSDBDEKLGJHIDU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)ON=1)(C1C=CC=CC=1)F
計算された属性
- 精确分子量: 210.06046921g/mol
- 同位素质量: 210.06046921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 52Ų
3-difluoro(phenyl)methyl-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862322-2.5g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1862322-1g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1862322-10.0g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1862322-0.25g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1862322-0.1g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1862322-1.0g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1862322-10g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1862322-5g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1862322-0.05g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1862322-0.5g |
3-[difluoro(phenyl)methyl]-1,2-oxazol-5-amine |
2229073-83-8 | 0.5g |
$1247.0 | 2023-09-18 |
3-difluoro(phenyl)methyl-1,2-oxazol-5-amine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-difluoro(phenyl)methyl-1,2-oxazol-5-amineに関する追加情報
Introduction to 3-Difluoro(phenyl)methyl-1,2-oxazol-5-amine (CAS No. 2229073-83-8)
3-Difluoro(phenyl)methyl-1,2-oxazol-5-amine (CAS No. 2229073-83-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine includes a difluoromethyl group and a phenyl substituent, which contribute to its distinct chemical and biological properties.
The synthesis of 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine involves a series of well-defined chemical reactions, including the formation of the oxazole ring and the introduction of the difluoromethyl and phenyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic and industrial research.
In terms of its biological activity, 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine has shown promising results in various preclinical studies. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for drug development due to their involvement in numerous physiological processes and diseases. Studies have demonstrated that 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine can selectively bind to specific GPCRs, leading to modulated signaling pathways that could be harnessed for therapeutic benefit.
Another significant aspect of 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine is its potential as an antiviral agent. Recent research has explored its efficacy against various viral infections, including influenza and coronaviruses. The compound's ability to interfere with viral replication and inhibit key viral enzymes makes it a promising candidate for further development in antiviral therapeutics.
Beyond its direct biological effects, 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine also exhibits favorable pharmacokinetic properties. These include good solubility, stability, and bioavailability, which are crucial for effective drug delivery and therapeutic efficacy. Additionally, preliminary toxicology studies have shown that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
The potential applications of 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine extend beyond traditional pharmaceuticals. In the field of chemical biology, this compound can serve as a valuable tool for investigating the structure-function relationships of GPCRs and other biomolecular targets. Its unique chemical structure makes it an ideal candidate for structure-based drug design (SBDD) approaches, where detailed knowledge of the molecular interactions can guide the development of more potent and selective drugs.
In conclusion, 3-difluoro(phenyl)methyl-1,2-oxazol-5-amine (CAS No. 2229073-83-8) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive target for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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